1-benzyl-3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1H-indole
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Overview
Description
1-benzyl-3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1H-indole is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
The synthesis of 1-benzyl-3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1H-indole involves several steps. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts and solvents .
Chemical Reactions Analysis
1-benzyl-3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1H-indole undergoes various chemical reactions, including:
Scientific Research Applications
1-benzyl-3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1H-indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-benzyl-3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1H-indole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes and biological activities . The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
1-benzyl-3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1H-indole can be compared with other indole derivatives, such as:
1-benzyl-1H-indole: Lacks the sulfanyl group, resulting in different chemical and biological properties.
2,5-dimethyl-1H-indole: Lacks the benzyl and sulfanyl groups, leading to variations in reactivity and biological activity.
1-benzyl-3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-2H-indole: A structural isomer with different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activities .
Properties
IUPAC Name |
1-benzyl-3-[(2,5-dimethylphenyl)methylsulfanyl]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NS/c1-18-12-13-19(2)21(14-18)17-26-24-16-25(15-20-8-4-3-5-9-20)23-11-7-6-10-22(23)24/h3-14,16H,15,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FERKFTNPARETSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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